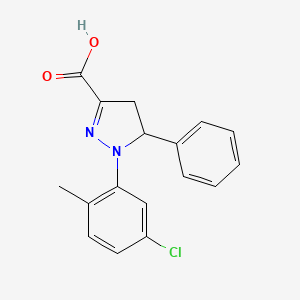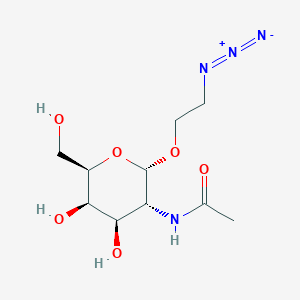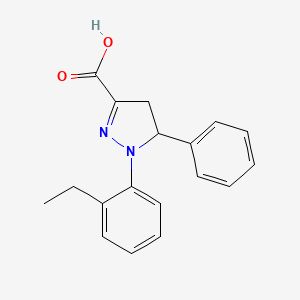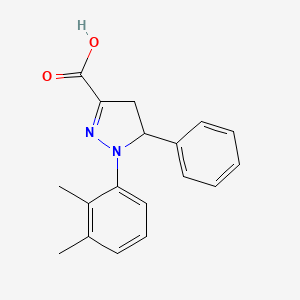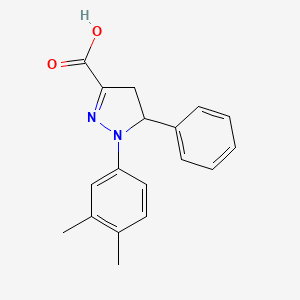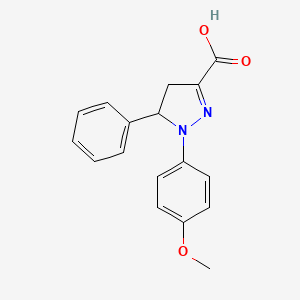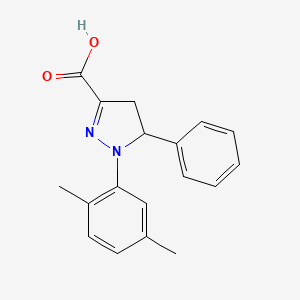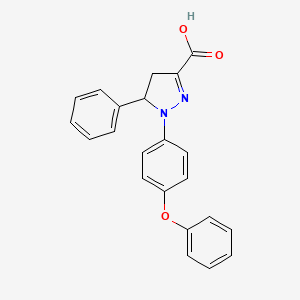![molecular formula C19H20N2O2 B6345065 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264046-28-7](/img/structure/B6345065.png)
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl groups, which are aromatic rings. The presence of the carboxylic acid group indicates that this compound may exhibit acidic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or cyclization . The phenyl groups could be introduced through a Friedel-Crafts alkylation .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the phenyl groups could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds .Mecanismo De Acción
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid is believed to act through a variety of mechanisms. It is thought to bind to certain receptors in the body, leading to changes in the activity of certain proteins and enzymes. In addition, it is believed to interact with certain molecules in the body, leading to changes in the activity of certain proteins and enzymes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes and proteins, leading to changes in the activity of certain pathways in the body. In addition, it has been shown to have an effect on the activity of certain receptors, leading to changes in the activity of certain pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile compound that can be used to study a variety of biochemical and physiological processes. In addition, it has a high affinity for certain receptors, making it useful for drug design and development. However, this compound has several limitations for use in laboratory experiments. It is a relatively unstable compound, making it difficult to store and use in experiments. In addition, it has a limited solubility in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are several potential future directions for 5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid research. One potential direction is to develop new synthesis methods for the compound, as current methods are limited in their efficiency. Another potential direction is to explore the use of this compound in drug design and development, as it has a high affinity for certain receptors and could potentially be used to modify the activity of drugs. In addition, further research could be done on the biochemical and physiological effects of this compound, as it has a variety of effects on the activity of certain pathways in the body. Finally, further research could be done to explore the use of this compound in medical imaging, as it could potentially be used to detect and quantify certain molecules in the body.
Métodos De Síntesis
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized in several different ways, depending on the desired end product. One method involves the reaction of 1-bromopropane and 4-phenyl-1H-pyrazole-3-carboxylic acid in the presence of potassium carbonate, followed by a reaction with potassium hydroxide. Another method involves the reaction of 4-phenyl-1H-pyrazole-3-carboxylic acid and propan-2-ol in the presence of potassium carbonate, followed by a reaction with potassium hydroxide.
Aplicaciones Científicas De Investigación
5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used in drug design and development, as it has a high affinity for certain receptors and can be used to modify the activity of drugs. It is also used in biochemical studies, as it can be used to study the properties of enzymes and other proteins. In addition, this compound is used in medical imaging, as it can be used to detect and quantify certain molecules in the body.
Propiedades
IUPAC Name |
3-phenyl-2-(4-propan-2-ylphenyl)-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(2)14-8-10-16(11-9-14)21-18(12-17(20-21)19(22)23)15-6-4-3-5-7-15/h3-11,13,18H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVRSSLRXXABDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)
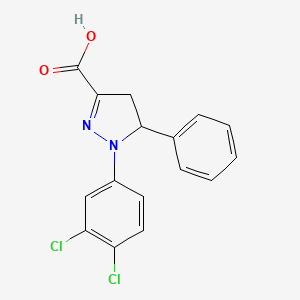
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
